5-Isopropyl-3-(methoxymethyl)-1H-pyrazole

Data Gap Analysis Medicinal Chemistry Biological Activity

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole (CAS 270585-21-2) is a disubstituted pyrazole derivative with a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol. The compound is listed in basic chemical registries, where it is also identified as 1H-Pyrazole,3-(methoxymethyl)-5-(1-methylethyl)-(9CI).

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12875994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-(methoxymethyl)-1H-pyrazole
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=C1)COC
InChIInChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11-3)9-10-8/h4,6H,5H2,1-3H3,(H,9,10)
InChIKeyLWFMOLSPXWXQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-3-(methoxymethyl)-1H-pyrazole: Technical Grade and Analytical Standards for Research and Procurement


5-Isopropyl-3-(methoxymethyl)-1H-pyrazole (CAS 270585-21-2) is a disubstituted pyrazole derivative with a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol. The compound is listed in basic chemical registries, where it is also identified as 1H-Pyrazole,3-(methoxymethyl)-5-(1-methylethyl)-(9CI) . It is primarily referenced as a research chemical building block or intermediate, with its core value proposition lying in its specific substitution pattern, which is distinct from more common pyrazole analogs. However, a comprehensive review of the accessible peer-reviewed literature and patent filings reveals an absence of published biological activity data, physicochemical measurements beyond basic identifiers, or head-to-head comparative studies for this specific CAS number .

Why 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole Cannot Be Replaced by Common Analogs in SAR-Driven Projects


Generic substitution fails for 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole because the specific arrangement of its C5-isopropyl and C3-methoxymethyl groups is critical for its intended role as a precise building block or intermediate in medicinal chemistry and agrochemical research. While many pyrazole derivatives exist, the steric and electronic properties conferred by this exact combination of substituents cannot be assumed to be replicated by compounds with different alkyl chains (e.g., methyl, propyl, tert-butyl) or other functional groups at the C3 and C5 positions [1]. In structure-activity relationship (SAR) campaigns, even minor modifications to a scaffold's periphery can drastically alter target binding affinity, selectivity, and pharmacokinetic profile. Therefore, using a more readily available analog like a simple dimethylpyrazole or a compound with a different alkyl chain would introduce an uncontrolled variable, invalidating the SAR hypothesis and rendering any generated data incomparable to the target series [1].

Data-Scarcity Notice: A Quantitative Evidence Guide for 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole


Data Gap: Absence of Comparative Biological Activity Data in Peer-Reviewed Literature

An exhaustive search of authoritative databases, including PubMed, ChEMBL, and the Protein Data Bank (PDB), returned no quantitative biological activity data (e.g., IC50, Ki, EC50) for the compound with CAS 270585-21-2. No studies were identified that directly compare this specific pyrazole derivative against a closely related analog in any functional, binding, or cellular assay. The compound is not associated with any known protein targets in major bioactivity databases [1].

Data Gap Analysis Medicinal Chemistry Biological Activity

Data Gap: Physicochemical and ADME Properties Uncharacterized Relative to Close Analogs

Fundamental physicochemical properties critical for assessing compound developability, such as LogP (partition coefficient), aqueous solubility, and pKa, have not been experimentally determined and published for 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole. Consequently, no direct quantitative comparison can be made against key analogs, such as 5-propyl-3-(methoxymethyl)-1H-pyrazole or 5-isopropyl-3-(ethoxymethyl)-1H-pyrazole, regarding their relative lipophilicity or solubility profiles [1]. Without this data, predicting its behavior in biological assays (e.g., permeability, protein binding) relative to other building blocks is speculative.

Data Gap Analysis Physicochemical Properties ADME

Structural Differentiation: Isopropyl Substituent Distinguishes from Other 5-Alkyl Pyrazoles

The key structural differentiator for 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole is the presence of the branched isopropyl group at the C5 position, as opposed to linear (e.g., propyl) or smaller (e.g., methyl, ethyl) alkyl chains found in many common analogs [1]. In the broader context of pyrazole SAR, the size and branching of substituents are known to dramatically influence binding pocket complementarity and metabolic stability [2]. For example, in other chemical series, the switch from a propyl to an isopropyl group has been shown to alter kinase selectivity or improve resistance to oxidative metabolism. While no direct data exists for this specific compound, its unique steric profile makes it a distinct chemical tool for probing these effects in novel chemical space.

Structure-Activity Relationship Medicinal Chemistry Agrochemicals

Recommended Application Scenarios for 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole Based on Structural Profile


Exploratory Medicinal Chemistry: Probing Steric Effects at the C5 Position of a Pyrazole Scaffold

In a structure-activity relationship (SAR) campaign where a pyrazole core has been identified as a hit, this compound serves as a precise tool to investigate the effect of introducing a branched, isopropyl group at the C5 position. As noted in Section 3, the branched nature of the isopropyl group distinguishes it from linear alkyl chain analogs, allowing researchers to empirically assess its impact on target potency, selectivity, and physicochemical properties relative to a matched-pair analog like 5-propyl-3-(methoxymethyl)-1H-pyrazole [1].

Agrochemical Research: Development of Novel Pyrazole-Based Herbicides or Fungicides

The pyrazole motif is a privileged structure in agrochemicals. This specific disubstituted pyrazole, with its unique C5-isopropyl/C3-methoxymethyl pattern, is a candidate building block for synthesizing novel, patentable analogs of known agrochemical classes (e.g., succinate dehydrogenase inhibitors or acetolactate synthase inhibitors). Its procurement is justified for exploring uncharted chemical space in crop protection research, even in the absence of pre-existing biological data, based on the proven track record of the pyrazole class [2].

Chemical Biology: A Tool for Investigating Pyrazole-Modifying Enzymes

This compound can be utilized as a substrate or probe to study the activity and substrate specificity of enzymes involved in the biosynthesis or metabolism of pyrazole-containing natural products. Its distinct substitution pattern provides a unique structure to test against a panel of enzymes known to modify pyrazole rings, helping to elucidate the steric and electronic tolerance of the active site. The lack of prior data makes it a valuable reagent for novel discovery in this niche area.

Technical Documentation Hub

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